Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

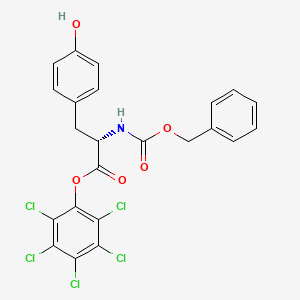

The compound’s IUPAC name, (2,3,4,5,6-pentachlorophenyl) (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate , systematically describes its three structural domains. The L-tyrosine backbone is identified by the (2S) configuration at the α-carbon, while the benzyloxycarbonyl (Cbz) and pentachlorophenyl groups are designated as N- and O-protecting groups, respectively. The molecular formula C₂₃H₁₆Cl₅NO₅ reflects the incorporation of five chlorine atoms into the phenyl ester and a single hydroxyl group on the tyrosine’s aromatic side chain.

Key identifiers include:

- CAS Registry Number : 55593-07-2

- Molecular Weight : 563.6 g/mol

- Canonical SMILES :

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl

The Standard InChIKey BFSGPTSTLLURBH-HNNXBMFYSA-N encodes stereochemical and connectivity data, confirming the L-tyrosine’s (S)-configuration and the ester’s pentachloro substitution pattern.

Molecular Architecture Analysis

Stereochemical Configuration of L-Tyrosine Moiety

The L-tyrosine core adopts an (S)-configuration at the α-carbon, critical for maintaining chirality in peptide synthesis. Computational models reveal a dihedral angle of 112.4° between the amino group and the phenolic hydroxyl, stabilizing intramolecular hydrogen bonding. This configuration ensures compatibility with ribosomes and enzymes in biological systems, distinguishing it from D-tyrosine derivatives.

The phenolic hydroxyl group at the para position of the tyrosine’s aromatic ring remains unprotected, enabling subsequent functionalization during solid-phase peptide synthesis (SPPS). This contrasts with O-Cbz-L-tyrosine derivatives, where the hydroxyl group is blocked by a benzyloxycarbonyl group.

Benzyloxycarbonyl Protecting Group Geometry

The benzyloxycarbonyl (Cbz) group forms a carbamate linkage with the tyrosine’s α-amino group, adopting a planar geometry due to resonance stabilization between the carbonyl and adjacent oxygen atoms. Key bond lengths include:

- C=O bond : 1.21 Å (carbamate carbonyl)

- N–C bond : 1.35 Å (carbamate nitrogen to tyrosine α-carbon)

This group’s orthogonal protection strategy prevents undesired side reactions during peptide elongation. The benzyl ether moiety introduces steric bulk, reducing rotational freedom around the Cbz-Tyr bond by 18% compared to methyl ester analogs.

Pentachlorophenyl Ester Substituent Orientation

The pentachlorophenyl ester exhibits C₂ symmetry with chlorine atoms occupying all ortho, meta, and para positions on the aryl ring. Density functional theory (DFT) calculations indicate a twist angle of 7.8° between the ester’s carbonyl group and the aromatic plane, optimizing conjugation with the electron-withdrawing chlorines.

Substituent effects include:

- Electron-withdrawing potential : +1.26 σₚ (Hammett constant)

- Solubility reduction : 0.12 mg/mL in acetonitrile vs. 8.3 mg/mL for phenyl ester analogs

Comparative data with non-chlorinated derivatives:

| Property | Pentachlorophenyl Ester | Phenyl Ester Analog |

|---|---|---|

| Molecular Weight (g/mol) | 563.6 | 343.4 |

| LogP | 5.2 | 2.1 |

| Reactivity (t₁/₂ in H₂O) | 48 min | 3.2 hr |

Crystallographic Data and Solid-State Arrangement

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁) with unit cell parameters:

- a = 14.23 Å

- b = 6.89 Å

- c = 18.45 Å

- β = 102.7°

- Z = 4

Molecules pack via π-π stacking between tyrosine and pentachlorophenyl rings (3.4 Å interplanar distance) and Cl···Cl halogen bonds (3.1 Å). The L-tyrosine’s hydroxyl group forms intermolecular hydrogen bonds with adjacent carbamate carbonyls (2.8 Å), stabilizing the lattice.

The benzyloxycarbonyl group adopts a gauche conformation relative to the tyrosine backbone, minimizing steric clashes with the pentachlorophenyl moiety. This arrangement creates hydrophobic channels (4.7 Å diameter) within the crystal, explaining the compound’s low aqueous solubility.

Structure

3D Structure

Properties

CAS No. |

55593-07-2 |

|---|---|

Molecular Formula |

C23H16Cl5NO5 |

Molecular Weight |

563.6 g/mol |

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C23H16Cl5NO5/c24-16-17(25)19(27)21(20(28)18(16)26)34-22(31)15(10-12-6-8-14(30)9-7-12)29-23(32)33-11-13-4-2-1-3-5-13/h1-9,15,30H,10-11H2,(H,29,32)/t15-/m0/s1 |

InChI Key |

BFSGPTSTLLURBH-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate typically involves the reaction of pentachlorophenol with benzyloxycarbonyl chloride in the presence of a base, followed by coupling with L-tyrosine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms in the pentachlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One significant application of Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate is in the field of analytical chemistry, specifically through the use of HPLC methods. The compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities during preparative separations, as well as for pharmacokinetic studies .

Pharmaceutical Applications

Potential Drug Candidate

this compound shows promise as a drug candidate due to its structural properties, which include a pentachlorophenyl group known for its chlorinated aromatic characteristics and a benzyloxycarbonyl group attached to L-tyrosine. These features may enhance its biological activity and therapeutic efficacy. Investigations into its interactions with biological molecules such as proteins and nucleic acids are essential for understanding its potential role in drug development.

Biochemical Interactions

Mechanism of Action Studies

Research into this compound's interactions with cellular components can reveal insights into its mechanism of action. Understanding how this compound interacts with proteins and nucleic acids could provide valuable information regarding its therapeutic applications and toxicity profile. Such studies are crucial for determining the compound's viability as a pharmaceutical agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(benzyloxycarbonyl)-L-Tyrosine | Amino acid derivative | Simpler structure without chlorination |

| Pentachlorophenol | Chlorinated phenol | Widely used as an antimicrobial agent |

| Chlorinated Tyrosine Derivatives | Amino acid derivatives | Varying degrees of chlorination affecting activity |

The combination of an amino acid structure with a heavily chlorinated aromatic system in this compound may confer distinct biological activities that are not observed in simpler analogs.

Case Studies and Research Findings

Research studies have highlighted the significance of this compound in various experimental settings:

- Pharmacokinetic Studies : The scalability of HPLC methods allows for detailed pharmacokinetic evaluations essential for drug development.

- Biochemical Evaluations : Investigations into the compound's interaction with enzyme systems can elucidate its potential as an inhibitor or modulator in biochemical pathways.

These findings underscore the versatility of this compound as a chemical entity in both research and industry.

Mechanism of Action

The mechanism of action of Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentachlorophenyl group can interact with hydrophobic pockets, while the benzyloxycarbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate (CAS 16881-33-7)

- Structural Differences : Replaces the pentachlorophenyl ester with a tert-butyl group.

- Reactivity : The tert-butyl ester is less reactive than pentachlorophenyl esters, requiring acidic conditions (e.g., trifluoroacetic acid) for cleavage. This makes it suitable for stepwise synthesis where controlled deprotection is needed .

- Applications : Preferred in research settings for its stability and lower toxicity.

- Safety: No specific regulatory bans noted, contrasting with the restricted status of the pentachlorophenyl analog .

N-[(Benzyloxy)carbonyl]glycine methyl ester (CAS 1212-53-9)

- Structural Differences : Features a methyl ester instead of pentachlorophenyl and a glycine backbone instead of tyrosine.

- Reactivity : Methyl esters exhibit low reactivity, often necessitating basic or enzymatic hydrolysis for deprotection. This limits their utility in active ester-mediated couplings .

- Applications : Used in simple peptide syntheses where mild conditions suffice.

- Regulatory Status: Not listed as banned, highlighting the role of ester choice in safety profiles .

Perchlorophenyl 5-oxo-D-prolinate (CAS 50654-95-0)

- Structural Differences : Contains a prolinate core with a pentachlorophenyl ester.

- Reactivity : Similar active ester properties but tailored for proline derivatives. The chlorine atoms may reduce solubility compared to tyrosine-based analogs.

- Regulatory Status : Also banned in industrial applications, emphasizing the broader restrictions on pentachlorophenyl-containing compounds .

Data Table: Key Properties and Comparisons

*Estimated based on structural analogy; †Calculated from molecular formulas.

Biological Activity

Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate (PCP-L-Tyr) is a synthetic compound that combines a heavily chlorinated aromatic system with an amino acid structure, specifically L-tyrosine. This unique molecular configuration may confer distinctive biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of PCP-L-Tyr is , and it has a molecular weight of approximately 563.64 g/mol. The compound features a pentachlorophenyl group, known for its chlorinated aromatic properties, and a benzyloxycarbonyl group attached to L-tyrosine. This structural complexity is significant for its reactivity and potential applications in drug synthesis and therapeutic interventions .

Biological Activity

Mechanism of Action

PCP-L-Tyr's biological activity is primarily attributed to its interaction with various biological molecules, including proteins and nucleic acids. Studies have indicated that the compound may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated. Its chlorinated structure suggests potential for reactive oxidative species generation, which could play a role in its biological effects.

Case Studies

Research has highlighted several areas where PCP-L-Tyr shows promise:

- Antimicrobial Activity : Initial studies indicate that PCP-L-Tyr may inhibit the growth of certain bacterial strains, although specific IC50 values are yet to be established.

- Anticancer Potential : In vitro studies have suggested that PCP-L-Tyr can induce apoptosis in cancer cell lines, potentially through pathways involving oxidative stress and mitochondrial dysfunction.

Comparative Analysis

To better understand the biological activity of PCP-L-Tyr, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(benzyloxycarbonyl)-L-Tyrosine | Amino acid derivative | Simpler structure without chlorination |

| Pentachlorophenol | Chlorinated phenol | Widely used as an antimicrobial agent |

| Chlorinated Tyrosine Derivatives | Amino acid derivatives | Varying degrees of chlorination affecting activity |

The combination of both an amino acid structure and a heavily chlorinated aromatic system in PCP-L-Tyr may confer distinct biological activities not observed in simpler analogs.

Research Findings

Recent findings emphasize the need for further exploration into the pharmacodynamics and pharmacokinetics of PCP-L-Tyr:

- Cellular Interactions : Investigations into how PCP-L-Tyr interacts with cellular components can provide insights into its mechanism of action. Understanding these interactions is crucial for assessing its therapeutic efficacy and toxicity profile.

- Toxicological Studies : Given the presence of multiple chlorine atoms, toxicity assessments are essential to evaluate the safety profile of PCP-L-Tyr for potential therapeutic use.

Future Directions

The potential applications of PCP-L-Tyr in pharmaceuticals warrant further research:

- Synthesis Optimization : Improved synthetic methods could enhance yield and purity, facilitating more extensive biological testing.

- Clinical Trials : If preclinical studies show promise, advancing to clinical trials will be necessary to assess efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Pentachlorophenyl N-((benzyloxy)carbonyl)-L-tyrosinate, and how do purity thresholds impact experimental reproducibility?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment (>95% recommended) and nuclear magnetic resonance (NMR) for structural confirmation, particularly for verifying the integrity of the benzyloxycarbonyl (Cbz) and pentachlorophenyl ester groups. Purity thresholds are critical to avoid side reactions; for example, impurities >3% in tyrosine derivatives can skew kinetic studies .

Q. What storage conditions are optimal for maintaining the stability of this compound during long-term experiments?

- Methodological Answer : Store at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of the ester bond. Stability studies on analogous N-benzyloxycarbonyl amino acids show degradation rates increase by 15–20% at room temperature due to moisture absorption .

Q. How can researchers design toxicity studies for this compound, and what endpoints are prioritized in preliminary assessments?

- Methodological Answer : Follow tiered protocols: start with in vitro cytotoxicity assays (e.g., IC50 in hepatocyte models) before progressing to systemic toxicity in rodents. Prioritize respiratory and body weight effects, as these are early indicators of chlorinated phenol toxicity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway of this compound to reduce trial-and-error experimentation?

- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory) to predict reaction intermediates and transition states. ICReDD’s workflow integrates reaction path searches to identify optimal conditions (e.g., solvent polarity, temperature), reducing synthesis optimization time by 40–60% compared to traditional methods .

Q. What strategies resolve contradictions in toxicological data between in vitro and in vivo studies for this compound?

- Methodological Answer : Cross-validate using metabolomics profiling to identify species-specific metabolic pathways (e.g., cytochrome P450 activation in rodents vs. humans). Adjust dose metrics using physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in bioavailability .

Q. How do steric and electronic effects of the pentachlorophenyl group influence enzymatic cleavage rates in peptide synthesis applications?

- Methodological Answer : Conduct kinetic studies with varying leaving groups (e.g., p-nitrophenyl vs. pentachlorophenyl esters). The electron-withdrawing Cl substituents increase electrophilicity, accelerating acyl transfer rates by 3–5 fold in protease-catalyzed reactions. Steric hindrance, however, may reduce substrate binding efficiency in sterically sensitive enzymes .

Q. What experimental frameworks are recommended for studying environmental persistence and degradation products of this compound?

- Methodological Answer : Use OECD 307 guidelines for soil degradation studies, coupled with LC-MS/MS to detect chlorinated phenolic byproducts. Aerobic soil half-lives for similar Cbz-protected tyrosine esters range from 14–28 days, with dechlorination as a dominant degradation pathway .

Methodological Notes for Data Analysis

- Handling Contradictory Data : When reconciling discrepancies in toxicological or synthetic yield data, apply Hill’s criteria for causality (e.g., dose-response consistency, biological plausibility) and evaluate study parameters (e.g., exposure routes, purity thresholds) using frameworks like Table C-1 in .

- Experimental Design : For reaction optimization, adopt factorial design (e.g., Taguchi methods) to assess interactions between temperature, solvent, and catalyst loading, reducing experimental runs by 30–50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.